molecular formula C15H11F3N4O3 B2946502 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034466-93-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2946502
CAS No.: 2034466-93-6
M. Wt: 352.273
InChI Key: XSYPFAQPYCMDNE-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N4O3 and its molecular weight is 352.273. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3/c1-8-6-11(21-24-8)13-20-12(25-22-13)7-19-14(23)9-4-2-3-5-10(9)15(16,17)18/h2-6H,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPFAQPYCMDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring, an oxadiazole ring, and a trifluoromethylbenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C15H14F3N4O3
  • Molecular Weight : 338.29 g/mol
  • CAS Number : 2034459-71-5

Structural Features

The compound's structure contributes to its biological activity:

  • Isoxazole and Oxadiazole Rings : Known for diverse biological activities including anti-inflammatory and anticancer properties.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve metabolic stability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The oxadiazole and isoxazole moieties likely contribute to binding affinity with enzymes or receptors involved in critical biochemical pathways. The amide group may enhance solubility and bioavailability, affecting pharmacokinetic properties.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:

CompoundActivityMIC (µg/mL)
Compound AActive50
Compound BModerate100
Compound CInactive>200

While specific data on this compound is limited, the presence of the oxadiazole ring suggests potential antimicrobial activity similar to other derivatives in its class .

Anticancer Properties

Research into the anticancer potential of related compounds has shown promise. For instance, benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from related studies:

StudyCell LineIC50 (µM)Notes
Study 1MCF-7 (Breast Cancer)12.5Significant inhibition observed
Study 2HeLa (Cervical Cancer)15.0Moderate cytotoxicity noted
Study 3A549 (Lung Cancer)20.0Lower efficacy compared to other lines

These findings suggest that this compound may exhibit similar anticancer properties .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzamides containing the oxadiazole moiety and evaluated their biological activities. Compounds were tested against various microbial strains and cancer cell lines. Notably, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.

Case Study 2: Toxicity Assessment

In vitro toxicity assessments using zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining biological activity. This highlights the potential for developing safer therapeutic agents based on the structural framework of this compound .

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